Calcium 2,5-dimethyl-3,4-dithioxoadipate
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Overview
Description
Calcium 2,5-dimethyl-3,4-dithioxoadipate is a chemical compound with the molecular formula C8H8O4S2CaThis compound is characterized by the presence of calcium ions and a unique structure that includes sulfur atoms, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 2,5-dimethyl-3,4-dithioxoadipate typically involves the reaction of 2,5-dimethyl-3,4-dithioxoadipic acid with calcium hydroxide or calcium chloride. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired calcium salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Calcium 2,5-dimethyl-3,4-dithioxoadipate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The carboxylate groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
Calcium 2,5-dimethyl-3,4-dithioxoadipate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of calcium 2,5-dimethyl-3,4-dithioxoadipate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form bonds with various biological molecules, potentially altering their function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Calcium 2,5-dimethyl-3,4-bis(sulfanylidene)hexanedioate
- Hexanedioic acid, 2,5-dimethyl-3,4-dithioxo-, calcium salt (1:1)
Uniqueness
Calcium 2,5-dimethyl-3,4-dithioxoadipate is unique due to its specific structure, which includes both calcium ions and sulfur atoms. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
93776-78-4 |
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Molecular Formula |
C8H8CaO4S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
calcium;2,5-dimethyl-3,4-bis(sulfanylidene)hexanedioate |
InChI |
InChI=1S/C8H10O4S2.Ca/c1-3(7(9)10)5(13)6(14)4(2)8(11)12;/h3-4H,1-2H3,(H,9,10)(H,11,12);/q;+2/p-2 |
InChI Key |
ADRVTASORWAZLS-UHFFFAOYSA-L |
Canonical SMILES |
CC(C(=S)C(=S)C(C)C(=O)[O-])C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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